molecular formula C14H11IN4O B15018285 6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B15018285
M. Wt: 378.17 g/mol
InChI Key: CNDATPKHSNFUQD-UHFFFAOYSA-N
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Description

6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a dihydropyranopyrazole derivative characterized by a pyrano[2,3-c]pyrazole core substituted with an amino group at position 6, a methyl group at position 3, and a 3-iodophenyl moiety at position 2.

Properties

Molecular Formula

C14H11IN4O

Molecular Weight

378.17 g/mol

IUPAC Name

6-amino-4-(3-iodophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C14H11IN4O/c1-7-11-12(8-3-2-4-9(15)5-8)10(6-16)13(17)20-14(11)19-18-7/h2-5,12H,17H2,1H3,(H,18,19)

InChI Key

CNDATPKHSNFUQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)I

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Knoevenagel Condensation : 3-Iodobenzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.
  • Michael Addition : The pyrazolone’s enolate attacks the electrophilic β-carbon of the nitrile.
  • Cyclization : Intramolecular nucleophilic substitution forms the pyran ring.
  • Aromatization : Loss of water yields the dihydropyrano[2,3-c]pyrazole scaffold.

Optimized Conditions

  • Catalyst : Piperidine (10 mol%)
  • Solvent : Ethanol (reflux, 80°C)
  • Time : 4–6 hours
  • Yield : 72–78%

Table 1: Comparative Yields Using Different Bases

Base Solvent Time (h) Yield (%)
Piperidine Ethanol 4 78
Triethylamine Ethanol 6 72
Ammonium chloride Water 3 68

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by reducing time and improving selectivity. Ionic liquids like 1-butyl-3-methylimidazolium bromide ([BMIM]Br) serve as green catalysts.

Procedure

  • Combine 3-methyl-1-phenylpyrazol-5-one (1 mmol), 3-iodobenzaldehyde (1.2 mmol), and malononitrile (1.2 mmol) in [BMIM]Br (2 mL).
  • Irradiate at 300 W, 120°C, for 15 minutes.
  • Quench with ice water and filter the precipitate.

Advantages

  • Time : 15 minutes vs. 4–6 hours (conventional)
  • Yield : 89%
  • Eco-friendly : Recyclable ionic liquid

Ultrasound-Enhanced Multicomponent Reactions

Ultrasound (40 kHz, 250 W) accelerates the reaction via cavitation, enabling rapid mixing and activation. Indium(III) chloride (InCl₃) proves effective in ethanol/water (1:1).

Protocol

  • Reactants : Ethyl acetoacetate, hydrazine hydrate, 3-iodobenzaldehyde, malononitrile
  • Catalyst : InCl₃ (20 mol%)
  • Conditions : 40°C, 20 minutes
  • Yield : 91%

Key Observation : Ultrasonic irradiation reduces side reactions, as evidenced by HPLC purity >98%.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvents, aligning with green chemistry principles.

Steps

  • Grind 3-methylpyrazol-5-one (1 mmol), 3-iodobenzaldehyde (1 mmol), and malononitrile (1 mmol) with Na₂CO₃ (20 mol%).
  • Mill at 30 Hz for 45 minutes.
  • Wash with cold methanol.

Performance Metrics

  • Yield : 82%
  • Atom Economy : 89%
  • E-factor : 0.3

Functional Group Compatibility and Challenges

Iodophenyl Stability

The 3-iodophenyl group is susceptible to dehalogenation under harsh conditions. Microwave and ultrasound methods mitigate this by shortening exposure to high temperatures.

Nitrile Hydrolysis

Prolonged heating in aqueous media may hydrolyze the nitrile to an amide. Anhydrous ethanol or ionic liquids prevent this side reaction.

Scalability and Industrial Adaptations

Continuous-Flow Reactors

  • Residence Time : 8 minutes
  • Throughput : 1.2 kg/day
  • Purity : 95%

Catalytic Recycling

Ionic liquids like [BMIM]Br retain activity for 5 cycles with <5% yield drop.

Analytical Characterization

Spectral Data

  • IR (KBr) : 3340 cm⁻¹ (N–H), 2190 cm⁻¹ (C≡N), 1580 cm⁻¹ (C=C).
  • ¹H NMR (DMSO-d₆) : δ 2.12 (s, 3H, CH₃), 4.81 (s, 1H, CH), 7.21–7.65 (m, 4H, Ar–H).
  • HRMS (ESI+) : m/z 379.07 [M+H]⁺ (calc. 379.08).

Comparative Evaluation of Methods

Table 2: Synthesis Method Comparison

Method Time Yield (%) Purity (%) Eco-Friendliness
Conventional 4–6 h 72–78 95 Moderate
Microwave 15 min 89 98 High
Ultrasound 20 min 91 98 High
Mechanochemical 45 min 82 93 Very High

Chemical Reactions Analysis

Reactivity and Functional Groups

The compound exhibits reactivity due to its heterocyclic framework and functional groups:

  • Amino group (-NH₂) : Acts as a nucleophile in substitution reactions (e.g., amidation, alkylation).

  • Carbonitrile group (-C≡N) : Undergoes hydrolysis to form carboxylic acids under acidic/basic conditions.

  • Iodophenyl substituent : Prone to electrophilic aromatic substitution or coupling reactions (e.g., Ullmann coupling).

Reactivity Trends

The reactivity order of nucleophilic sites in related pyrazolo-pyran derivatives is:
5-NH₂ > 1-NH > 4-CH

Functional Group Transformations

  • Hydrolysis of carbonitrile :
    C≡NH2O/H+or OHCOOH\text{C≡N} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{COOH}
    This converts the nitrile group into a carboxylic acid, altering solubility and enabling further derivatization.

  • Electrophilic substitution on iodophenyl :
    The iodine atom directs electrophiles to the para position due to its electron-withdrawing nature. Example:
    Ar-IElectrophileAr-Electrophile\text{Ar-I} \xrightarrow{\text{Electrophile}} \text{Ar-Electrophile}

Crystallographic Data

For related pyrazolo-pyran derivatives:

  • Space group : Triclinic (P–1)

  • Molecular packing : Governed by coulombic, polarization, and dispersion forces (analyzed via PIXEL method) .

Spectral Characteristics

  • IR : Absorption at ~2241 cm⁻¹ (C≡N stretch) and ~3300–3500 cm⁻¹ (N-H/O-H stretches) .

  • NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and NH groups (δ 8.0–10.0 ppm) .

Mechanism of Action

The mechanism by which 6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exerts its effects involves its interaction with molecular targets such as p38 MAP kinase. The compound binds to the ATP-binding pocket and the lipid-binding pocket of the kinase, inhibiting its activity and thereby modulating inflammatory responses .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The dihydropyranopyrazole scaffold is highly modular, with variations primarily occurring at the 4-phenyl position. Below is a comparison of key analogs:

Compound Name & Substituent (Position 4) Molecular Formula Molecular Weight Yield (%) Purity (%) Key Features
Target Compound : 3-iodophenyl C₁₄H₁₂IN₅O 409.18 (calc.) Not reported Not reported Iodine substituent enhances molecular weight and polarizability; potential for halogen bonding
11t : 4-chloro-5-methoxy-2-((4-(trifluoromethyl)benzyl)oxy)phenyl C₂₈H₂₁ClF₃N₄O₃ 578.89 (calc.) 44 99.66 Chlorine and trifluoromethyl groups enhance lipophilicity; high PDE2 inhibitory activity
11i : 5-methoxy-2-((4-(trifluoromethoxy)benzyl)oxy)phenyl C₂₃H₂₀F₃N₄O₃ 487.42 (calc.) 47 99.82 Trifluoromethoxy group improves metabolic stability
11j : 5-(tert-butyl)-2-((4-(trifluoromethyl)benzyl)oxy)phenyl C₂₇H₂₆F₃N₄O₂ 514.51 (calc.) 36 99.84 tert-Butyl group increases steric bulk, potentially affecting target binding
4a : 3-((4-chlorobenzyl)oxy)-4-methoxyphenyl C₂₂H₁₉ClN₄O₃ 423.86 (calc.) 61 Not reported Chlorine and methoxy groups balance electronic effects; moderate yield
1q : p-chlorophenyl (3-phenyl variant) C₂₀H₁₄ClN₄O 370.80 (calc.) Not reported Not reported DFT studies indicate higher stability than non-phenyl analogs

Key Observations :

  • The 3-iodophenyl group in the target compound introduces significant molecular weight (409.18 g/mol) compared to lighter substituents (e.g., 11i: 487.42 g/mol).
  • Iodine’s large atomic radius and polarizability may enhance halogen bonding interactions in biological systems, a feature absent in chloro- or methoxy-substituted analogs .
  • Steric hindrance from substituents like tert-butyl (11j) or trifluoromethyl (11t) can impact binding affinity to targets such as PDE2 enzymes .

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy : Substituents like hydroxy (: 3613 cm⁻¹ for O-H stretch) or bromo (798 cm⁻¹ for C-Br) produce distinct peaks. Iodine’s lower electronegativity may reduce absorption intensity compared to halogens like chlorine .
  • Stability : The 3-iodophenyl group’s electron-withdrawing nature may decrease stability compared to methoxy or alkyl-substituted derivatives, necessitating stability studies .

Biological Activity

6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C14H11IN4O
CAS Number: 293759-02-1
Molecular Weight: 362.16 g/mol
Structure: The compound features a dihydropyrano-pyrazole framework, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit notable antitumor properties. A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated significant cytotoxicity, with some compounds showing enhanced effects when combined with doxorubicin, a common chemotherapeutic agent .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have been shown to inhibit inflammatory pathways, making them promising candidates for developing new anti-inflammatory drugs. The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance anti-inflammatory efficacy .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives is another area of interest. Several studies have reported that these compounds exhibit significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds indicate strong antibacterial potential .

The mechanisms underlying the biological activities of this compound are thought to involve the modulation of specific enzyme systems and signaling pathways. For instance, inhibition of key kinases involved in cancer cell proliferation and survival has been observed in related pyrazole compounds . Additionally, anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Table: Summary of Biological Activities

Activity Effectiveness Reference
AntitumorSignificant cytotoxicity in MCF-7 and MDA-MB-231 cells
Anti-inflammatoryInhibition of inflammatory markers
AntimicrobialEffective against S. aureus and E. coli (MIC values ≤ 12.5 µg/mL)

Case Study: Synergistic Effects with Doxorubicin

A notable study investigated the synergistic effects of combining certain pyrazole derivatives with doxorubicin in breast cancer cell lines. The results indicated that specific substitutions on the pyrazole ring enhanced cytotoxicity significantly when used in combination therapy. This approach could lead to improved treatment outcomes while minimizing side effects associated with higher doses of chemotherapy .

Q & A

Q. Basic Characterization

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent effects (e.g., δ ~12.09 ppm for NH protons, δ ~160 ppm for carbonyl carbons) .
  • IR spectroscopy : Peaks at 2187–2189 cm⁻¹ (C≡N stretch) and 1640–1660 cm⁻¹ (C=O) validate functional groups .
  • Mass spectrometry : HRMS (ESI) provides exact mass confirmation (e.g., m/z 330.17 [M+H]⁺) .

How can computational methods like DFT assist in understanding stability and electronic properties?

Advanced Characterization
Density Functional Theory (DFT) studies:

  • Predict thermodynamic stability: For example, 1,4-dihydro tautomers are 4.60 kcal/mol more stable than 2,4-dihydro forms .
  • Analyze electronic transitions: HOMO-LUMO gaps correlate with UV-Vis absorption data for structure-property relationships .
  • Simulate NMR/IR spectra: Computational results align with experimental data to resolve ambiguities in regiochemistry .

Which biological activities have been reported for derivatives of this compound?

Q. Basic Biological Activity

  • Anticancer : Derivatives inhibit BCAP-37 breast cancer cells (IC₅₀ ~50 μg/mL) via p53-independent cell cycle arrest .
  • Antihypertensive : Blocks L-type calcium channels (similar to nifedipine) in rat aortic rings, showing vasorelaxant effects .
  • Antioxidant : Pyrano[2,3-c]pyrazole-chromone hybrids exhibit DPPH radical scavenging activity (IC₅₀ 12–18 μM) .

What experimental approaches elucidate the mechanism of anticancer activity?

Q. Advanced Biological Research

  • Cell cycle analysis : Flow cytometry identifies G1/S phase arrest in BCAP-37 cells .
  • Target identification : Molecular docking and kinase assays reveal inhibition of CDK1 and RalA GTPase in hepatocellular carcinoma .
  • Apoptosis assays : Annexin V/PI staining distinguishes apoptosis from cytostatic effects .

How should researchers address discrepancies in biological activity data across studies?

Q. Data Contradiction Analysis

  • Structural variations : Substituents (e.g., 3-iodophenyl vs. 4-methoxyphenyl) drastically alter bioactivity. Compare SAR trends across derivatives .
  • Assay conditions : Differences in cell lines (e.g., BCAP-37 vs. HepG2) or drug concentrations may explain conflicting results .
  • Validation methods : Cross-verify in vitro findings with in vivo models or orthogonal assays (e.g., ATP-based viability vs. trypan blue exclusion) .

What green chemistry approaches are applied in synthesizing this compound?

Q. Green Synthesis

  • Aqueous media : Reactions in water with CTACl or SDS-[BMIm]Br surfactants reduce organic solvent use .
  • Microwave irradiation : Cuts energy consumption by 70% compared to conventional heating .
  • Biocatalysts : Isonicotinic acid under solvent-free conditions achieves 85–90% yields with minimal waste .

Which nanocatalysts are effective in synthesizing this compound?

Q. Catalytic Systems

  • Nano-eggshell/Ti(IV) : Achieves 95% yield at room temperature under solvent-free conditions .
  • HMS-supported Ni(II) : Recyclable for 5 cycles without significant loss in activity .
  • Nano-ZrO₂ : Enhances regioselectivity in CDK1 inhibitor synthesis .

How do phenyl ring substituents influence physicochemical and biological properties?

Q. Structural Analysis

  • Electron-withdrawing groups (e.g., -Br, -NO₂): Increase cytotoxicity (e.g., IC₅₀ 50→25 μM with 4-Br substitution) but reduce solubility .
  • Electron-donating groups (e.g., -OCH₃): Improve antioxidant activity via radical stabilization .
  • Steric effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) enhance DNA binding affinity in cytotoxic studies .

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